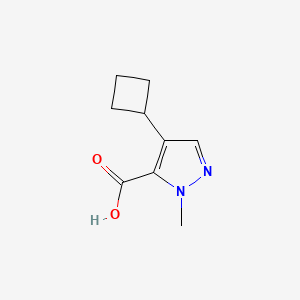

4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclobutyl group at the 4-position and a methyl group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with 1-methyl-3-oxobutanoic acid, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Decarboxylation Reactions

Decarboxylation involves the removal of the carboxylic acid group (COOH) under specific conditions, yielding simpler pyrazole derivatives.

-

Mechanism : The reaction typically requires thermal or acidic conditions. For example, carboxylic acids in pyrazole systems undergo decarboxylation via elimination of CO₂, forming substituted pyrazoles.

-

Conditions : Elevated temperatures or catalytic agents may facilitate this process.

Oxidation and Reduction Reactions

The carboxylic acid group and aromatic system participate in redox reactions:

-

Oxidation :

-

The carboxylic acid can be oxidized to derivatives like ketones or carboxylate esters under strong oxidizing agents (e.g., KMnO₄).

-

-

Reduction :

Substitution Reactions

The pyrazole ring and carboxylic acid group enable nucleophilic or electrophilic substitution:

-

Pyrazole Ring Substitution :

-

Carboxylic Acid Derivatization :

Coordination and Complexation

The compound’s carboxylic acid group can act as a ligand in metal coordination:

-

Metal Complex Formation :

Reaction Conditions and Products

Key Findings and Implications

-

Biochemical Relevance : The carboxylic acid group enables interactions with enzymes or receptors, making it a candidate for anti-inflammatory or antimicrobial applications.

-

Structural Flexibility : The cyclobutyl substituent and pyrazole ring allow for diverse substitution patterns, enhancing synthetic utility in drug discovery .

-

Mechanistic Insights : Hydrogen-bonding interactions (N–H··O, O–H··O) observed in crystallographic studies suggest potential for rational drug design .

Aplicaciones Científicas De Investigación

Chemistry

4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

- Synthesis of Substituted Pyrazole Derivatives: The compound can be modified to produce various derivatives with enhanced chemical and biological properties. This versatility makes it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting its utility in developing new antimicrobial agents .

- Anti-inflammatory Effects: Ongoing research is exploring its role in modulating inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Medicine

The compound is under investigation as a potential pharmaceutical intermediate, with several promising avenues:

- Lead Compound for Drug Development: Its structural features make it an attractive candidate for designing novel therapeutic agents targeting various diseases, including cancer and autoimmune disorders. The ability to modify its structure allows for optimization of pharmacological properties .

Industry

In industrial applications, this compound is utilized in:

- Synthesis of Agrochemicals: The compound's derivatives are explored for use in developing pesticides and herbicides, contributing to agricultural productivity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a scaffold for new antibiotic drugs.

Case Study 2: Anti-inflammatory Research

In another investigation, researchers assessed the anti-inflammatory properties of this compound in a murine model of colitis. The results demonstrated that treatment with specific derivatives led to reduced inflammation markers and improved clinical scores, suggesting therapeutic potential in inflammatory bowel disease.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for complex heterocycles |

| Biology | Antimicrobial and anti-inflammatory properties |

| Medicine | Potential lead compound for drug development |

| Industry | Synthesis of agrochemicals |

Mecanismo De Acción

The mechanism of action of 4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

- 4-Cyclobutyl-1-phenyl-1H-pyrazole-5-carboxylic acid

- 4-Cyclobutyl-1-methyl-1H-pyrazole-3-carboxylic acid

- 4-Cyclobutyl-1-methyl-1H-pyrazole-5-sulfonic acid

Uniqueness: 4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the cyclobutyl group adds steric hindrance, potentially affecting the compound’s interaction with molecular targets and its overall stability.

Actividad Biológica

4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. The structure of this compound allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C9H12N2O2, with a molecular weight of approximately 180.20 g/mol. Its structural characteristics include:

- Cyclobutyl group : This cyclic structure may enhance the compound's lipophilicity and biological interactions.

- Pyrazole ring : The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, influencing its interaction with biological targets.

- Carboxylic acid functional group : This group is crucial for the compound's acid-base properties and potential interactions with enzymes or receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For example, derivatives of pyrazole compounds have been tested against common pathogens, demonstrating varying degrees of effectiveness based on structural modifications .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. For instance, compounds similar to this compound have shown promise in reducing inflammation markers in cellular models .

The mechanism of action for this compound is believed to involve:

- Enzyme inhibition : The carboxylic acid group may facilitate binding to active sites on enzymes, inhibiting their function.

- Receptor interaction : The compound may interact with specific receptors involved in pain and inflammation pathways, modulating their activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Research has indicated that:

- Substituent effects : Variations in substituents on the pyrazole ring significantly impact biological activity. For example, electron-withdrawing or electron-donating groups can alter the compound's potency against specific targets .

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutyl group, carboxylic acid | Antimicrobial, anti-inflammatory |

| 5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid | Similar structure with different carboxyl position | Potential anti-inflammatory effects |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | Lacks cyclobutyl group | Lower activity compared to cyclobutyl derivatives |

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

- Antimicrobial Testing : A study reported that derivatives of pyrazoles exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .

- Inflammation Models : In vivo studies demonstrated that certain pyrazole derivatives could reduce paw edema in rat models, indicating their potential as anti-inflammatory agents .

- Cancer Research : Preliminary findings suggest that some pyrazole compounds may induce apoptosis in cancer cell lines, warranting further investigation into their anticancer properties.

Propiedades

IUPAC Name |

4-cyclobutyl-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-8(9(12)13)7(5-10-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHBURIQMNDWSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.